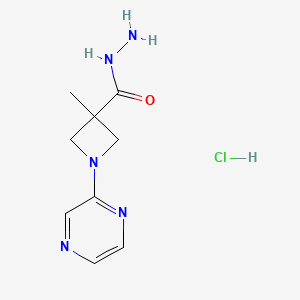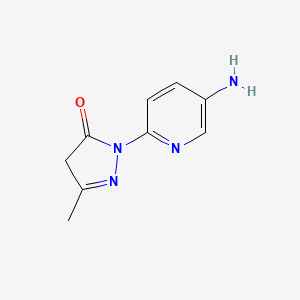
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and development projects due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-bromo-4-methylbenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology research.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolane-2,5-dione moiety play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions depending on the context of its use .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione include:
- 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione
- 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
- 3-(3-Bromo-2-methylphenyl)oxolane-2,5-dione
These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
3-(3-bromo-4-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-3-7(4-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3 |
Clave InChI |
NCNBQBVLVNPRTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CC(=O)OC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


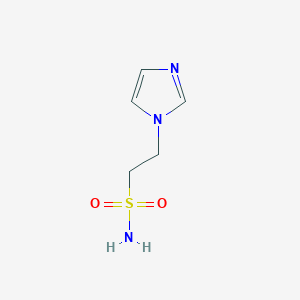
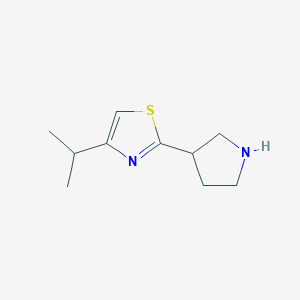
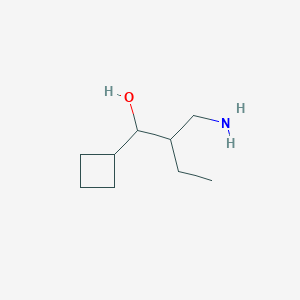

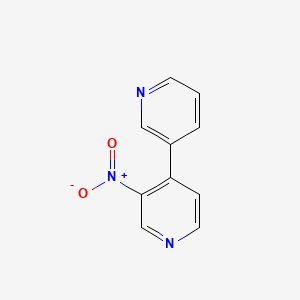
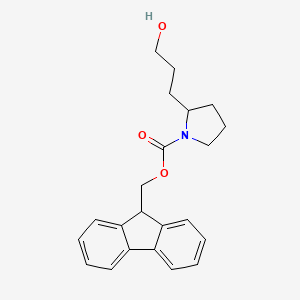
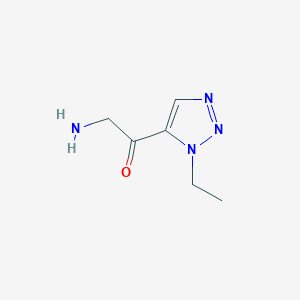
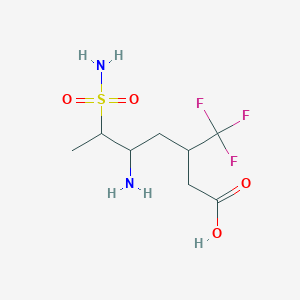
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)


